molecular formula C8H10N2O2 B076661 Ethyl 2-aminoisonicotinate CAS No. 13362-30-6

Ethyl 2-aminoisonicotinate

Cat. No. B076661
CAS RN: 13362-30-6
M. Wt: 166.18 g/mol
InChI Key: XVBZFXZNJAFCHL-UHFFFAOYSA-N
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Patent
US07071175B1

Procedure details

2-Acetylamino-isonicotinic acid (10.8 g, 60.0 mmol) was suspended in ethanol (150 mL) and BF3OEt2 (22 mL, 138 mmol) was added. The mixture was refluxed overnight, and after cooling to room temperature 10% NaHCO3 (250 mL) was added. The product was extracted with chloroform and the combined organic extracts were washed with water and dried. Filtering and concentration afforded 2-amino-isonicotinic acid ethyl ester (7.46 g, 79%) as pale yellow crystals.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][N:13]=1)[C:8]([OH:10])=[O:9])(=O)C.C([O-])(O)=O.[Na+].[CH2:19](O)[CH3:20]>>[CH2:19]([O:10][C:8](=[O:9])[C:7]1[CH:11]=[CH:12][N:13]=[C:5]([NH2:4])[CH:6]=1)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=O)O)C=CN1
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
BF3OEt2 (22 mL, 138 mmol) was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with chloroform
WASH
Type
WASH
Details
the combined organic extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
Filtering
CONCENTRATION
Type
CONCENTRATION
Details
concentration

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.